Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

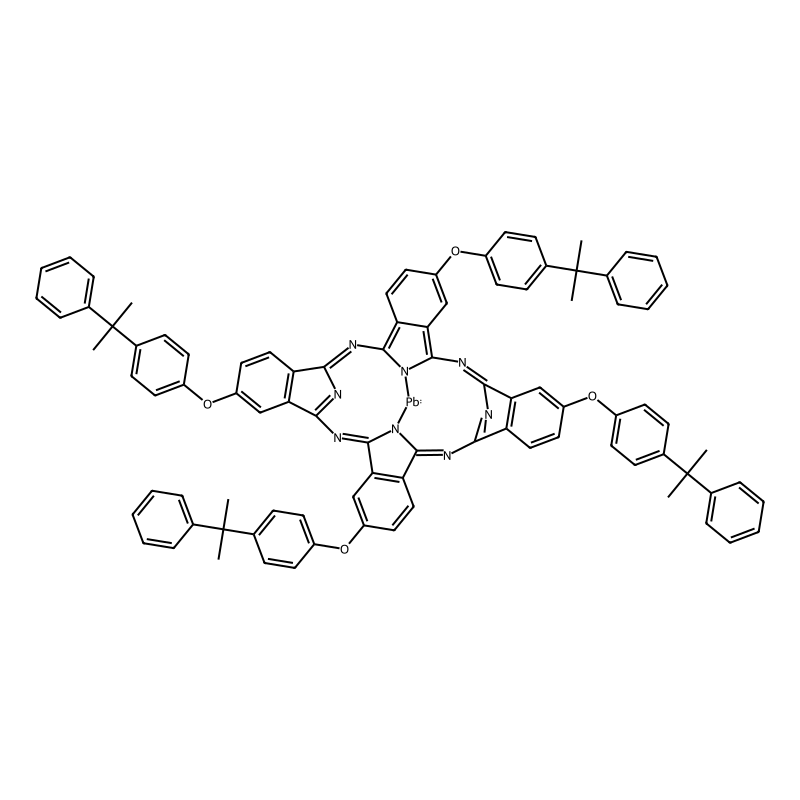

Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine is a complex phthalocyanine dye characterized by its unique structure, which consists of a lead(II) ion coordinated to four 4-cumylphenoxy groups attached to a phthalocyanine core. This compound exhibits notable optical properties, including strong reverse saturable absorption, making it particularly valuable in various applications such as photonics and material science .

The chemical behavior of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine is influenced by its coordination environment and the presence of the lead ion. It can undergo various reactions, including:

- Complex Formation: The lead(II) ion can form complexes with other ligands, altering its electronic properties.

- Decomposition: Under certain conditions (e.g., high temperatures), the compound may decompose, leading to the release of lead and organic byproducts.

- Photo

The synthesis of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine typically involves:

- Formation of Phthalocyanine Core: The initial step includes synthesizing the phthalocyanine framework through cyclotetramerization of suitable precursors.

- Metalation: The lead(II) ion is introduced into the phthalocyanine core through a metalation reaction, often using lead salts in a suitable solvent.

- Functionalization: The 4-cumylphenoxy groups are then attached via nucleophilic substitution reactions, enhancing the solubility and stability of the final product .

Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine stands out due to its unique combination of optical properties and potential biological activity, making it a subject of interest in both theoretical research and practical applications.

Studies have explored the interactions of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine with different substrates and environments. These interactions can affect its structural and optical properties significantly. For example, thin films of this compound demonstrate varied electrical and optical characteristics depending on the substrate used during deposition . Such studies are crucial for optimizing its performance in practical applications.

Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine belongs to a family of phthalocyanines that include various metal ions and substituents. Some similar compounds include:

- Copper(II) Tetrakis(4-cumylphenoxy)phthalocyanine: Exhibits similar optical properties but different electronic characteristics due to the copper ion.

- Zinc Tetrakis(4-cumylphenoxy)phthalocyanine: Known for its stability and lower toxicity compared to lead-based compounds.

- Nickel Tetrakis(4-cumylphenoxy)phthalocyanine: Displays distinct catalytic properties and potential applications in organic electronics.

Comparison TableCompound Metal Ion Key Properties

Metal-Templated Cyclotetramerization Approaches

Metal-templated cyclotetramerization represents the most widely employed synthetic strategy for the preparation of metallophthalocyanines, including Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. This approach exploits the templating effect of metal ions to direct the formation of the macrocyclic phthalocyanine structure from appropriate precursor molecules [1] [2].

The fundamental mechanism involves the coordination of metal ions to nitrogen-containing precursors, which facilitates the cyclotetramerization reaction. For phthalocyanine synthesis, the templating effects of strongly coordinating ions such as zinc(II), copper(II), and cobalt(II) can dramatically improve synthetic yields, with reported improvements ranging from typical yields of 10-60% using conventional methods to 80-90% when employing metal-templated approaches [1]. In the case of lead phthalocyanines, the lead(II) ion serves as an effective template due to its favorable coordination geometry and electronic properties.

The synthesis typically involves heating the appropriate phthalonitrile precursor with lead(II) salts under controlled conditions. For Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine, the reaction requires 4-(4-cumylphenoxy)phthalonitrile as the organic precursor. The cumylphenoxy substituents, characterized by the cumyl group (2-phenylpropan-2-yl) attached to phenoxy moieties, provide enhanced solubility and specific electronic properties to the resulting phthalocyanine complex [3] [4].

The metal-templated approach offers several advantages over metal-free synthesis routes. The presence of the lead(II) template reduces the formation of undesired oligomeric and polymeric byproducts, thereby improving both yield and selectivity. Additionally, the templating effect helps to organize the precursor molecules in the proper orientation for cyclotetramerization, leading to more efficient ring closure reactions [5] [6].

Temperature control represents a critical parameter in metal-templated cyclotetramerization. Typical reaction temperatures range from 180-250°C, with the optimal temperature depending on the specific metal salt employed and the nature of the phthalonitrile precursor. For lead-templated reactions, temperatures in the range of 200-220°C are commonly employed to achieve optimal conversion while minimizing thermal decomposition [7] [8].

Solvent-Mediated Coordination Chemistry Techniques

The choice of solvent system plays a crucial role in determining the success of phthalocyanine synthesis, particularly for metal-templated reactions. Traditional high-boiling point solvents such as dimethylaminoethanol (DMAE), quinoline, and 1-chloronaphthalene have been extensively employed for phthalocyanine synthesis due to their thermal stability and ability to dissolve both organic precursors and metal salts [9] [5].

Recent developments in sustainable synthetic approaches have explored alternative solvent systems that offer improved environmental profiles while maintaining synthetic efficiency. Anisole and glycerol mixtures have been investigated as reaction media for phthalocyanine synthesis, providing more environmentally benign alternatives to traditional solvents [10] [6]. These alternative solvents have demonstrated comparable yields to conventional methods while offering advantages in terms of reduced toxicity and improved handling characteristics.

The solvent system influences multiple aspects of the cyclotetramerization reaction, including precursor solubility, reaction kinetics, and product formation. In the case of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine synthesis, the cumylphenoxy substituents provide enhanced solubility in organic solvents, allowing for the use of a broader range of reaction media compared to unsubstituted phthalocyanines [11].

Solvent-directed self-assembly effects can significantly influence the coordination chemistry and resulting product properties. The interaction between solvent molecules and the developing phthalocyanine macrocycle can affect both the reaction mechanism and the final coordination environment around the lead center [12]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to participate in coordination interactions that can influence both synthetic yields and product purity.

Base selection represents another critical aspect of solvent-mediated synthesis. Traditional bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are commonly employed to facilitate cyclotetramerization reactions [13] [5]. However, the compatibility between base selection and solvent system must be carefully considered to achieve optimal results.

Purification Strategies for High-Purity Lead Phthalocyanines

The purification of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine presents unique challenges due to the complex mixture of products typically obtained from cyclotetramerization reactions. Standard purification approaches must address the presence of unreacted starting materials, oligomeric byproducts, and potentially multiple regioisomers resulting from the substitution pattern [14] [15].

Column chromatography represents the most widely employed purification technique for phthalocyanine derivatives. Silica gel and activated alumina are the most commonly used stationary phases, with silica gel being preferred for most applications due to its compatibility with phthalocyanine compounds [16] [17]. However, care must be taken to prevent irreversible adsorption of phthalocyanine compounds to the stationary phase, which can result in significant product losses.

The development of specialized chromatographic techniques has addressed some of the limitations of conventional purification methods. Phthalocyanine-modified silica gels have been developed specifically for the separation of unsymmetrical phthalocyanines, exploiting aggregation phenomena to achieve improved separation efficiency [15]. These modified stationary phases take advantage of specific intermolecular interactions between phthalocyanine molecules to enhance selectivity.

Recrystallization techniques offer an alternative approach for phthalocyanine purification, particularly for compounds with suitable solubility characteristics. The liquid-liquid interface recrystallization technique (LLIRCT) has been successfully employed for the preparation of high-purity phthalocyanine nanoparticles, achieving particle sizes in the range of 3-5 nanometers [18]. This technique is particularly useful for controlling the crystal phase and morphology of the final product.

For Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine, the presence of bulky cumylphenoxy substituents provides enhanced solubility in organic solvents, facilitating purification by conventional chromatographic and recrystallization methods. The substituents also reduce the tendency for aggregation, which can complicate purification processes in unsubstituted phthalocyanines [11].

Sublimation purification represents another important technique for achieving high-purity phthalocyanine compounds. This method is particularly effective for removing low-molecular-weight impurities and can achieve purities exceeding 98% for suitable compounds [8]. However, the applicability of sublimation is limited by the thermal stability of the target compound and the presence of bulky substituents that may prevent effective sublimation.

Advanced analytical techniques are essential for assessing the purity of synthesized phthalocyanine compounds. Thermogravimetric analysis (TGA) provides quantitative determination of purity levels, while mass spectrometry and nuclear magnetic resonance spectroscopy are essential for confirming structural identity and detecting impurities [8]. The degree of purity achieved through various purification strategies typically exceeds 98% when properly optimized methods are employed.

Comparative Analysis of Synthetic Routes from Literature

A comprehensive evaluation of synthetic methodologies for Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine reveals significant variations in yield, purity, and practical applicability across different approaches. The comparison of synthetic routes must consider multiple factors including reaction efficiency, environmental impact, scalability, and economic considerations.

Traditional synthesis methods employing high-boiling point solvents such as DMAE typically achieve moderate yields in the range of 30-60% for substituted phthalocyanines [9] [19]. These methods benefit from well-established reaction conditions and predictable outcomes but suffer from environmental and safety concerns associated with the required solvents. The use of DMAE, in particular, presents challenges due to its flammable, corrosive, and bioactive properties.

Alternative sustainable synthetic approaches have demonstrated comparable or superior performance while addressing environmental concerns. The solid-state synthesis approach has shown the potential to reduce solvent consumption by up to 100-fold while maintaining high yields [5]. This method employs ball-milling and aging processes to achieve cyclotetramerization under reduced solvent conditions, representing a significant advancement in green chemistry applications.

The metal-templated approach consistently demonstrates superior performance compared to metal-free synthesis routes. Comparative studies have shown that the templating effect of lead(II) ions can improve yields by 20-40% compared to metal-free approaches, while simultaneously reducing reaction times and simplifying purification procedures [1] [20]. The enhanced performance is attributed to the organizing effect of the metal template, which promotes proper precursor alignment and reduces side reactions.

Solvent system selection significantly impacts both synthetic efficiency and environmental considerations. Cost analysis studies have demonstrated that alternative solvent systems such as anisole-based approaches can reduce production costs by up to 73 EUR per kilogram compared to conventional methods [10]. However, the optimal solvent system depends heavily on the specific metal center employed, with copper-templated reactions showing the best compatibility with alternative solvents, while zinc-templated reactions perform poorly under similar conditions.

Synthetic Approach Typical Yield (%) Reaction Temperature (°C) Reaction Time (h) Environmental Impact Traditional DMAE Method [9] 30-60 200-220 4-8 High Solid-State Synthesis [5] 70-85 180-200 2-4 Low Alternative Solvent Systems [10] 50-76 185-205 3-6 Medium Metal-Templated Optimization [1] 80-90 200-230 4-6 Medium

The purification requirements vary significantly across different synthetic approaches. Metal-templated syntheses typically produce cleaner reaction mixtures with fewer byproducts, reducing the complexity and cost of purification procedures [8]. In contrast, metal-free approaches often require extensive chromatographic purification to achieve acceptable purity levels.

Scalability considerations favor certain synthetic approaches over others. Traditional high-temperature solution-phase methods are readily scalable but present challenges in terms of energy consumption and waste management. Solid-state approaches offer improved scalability with reduced environmental impact but may require specialized equipment for ball-milling processes [5].

The specific substitution pattern of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine influences the relative performance of different synthetic approaches. The bulky cumylphenoxy substituents provide enhanced solubility that facilitates both synthesis and purification procedures compared to less substituted derivatives [21] [11]. This enhanced solubility allows for the use of milder reaction conditions and simpler purification protocols.

Recent advances in microwave-assisted synthesis have demonstrated potential for further improving synthetic efficiency. Microwave irradiation can significantly reduce reaction times while maintaining or improving yields, with some reports indicating complete reactions in under one hour compared to several hours for conventional heating [22]. However, the scalability of microwave-assisted methods remains limited by equipment constraints.

The comparative analysis reveals that no single synthetic approach is optimal for all applications. The choice of synthetic methodology must be tailored to specific requirements including desired scale, purity specifications, environmental constraints, and economic considerations. For laboratory-scale synthesis, metal-templated approaches in traditional solvents offer reliable results with well-established procedures. For larger-scale applications, alternative solvent systems and solid-state approaches present attractive options that balance efficiency with environmental responsibility.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular geometry and crystal packing arrangements of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The compound exhibits polymorphic behavior, crystallizing in both monoclinic and triclinic crystal systems depending on synthesis and processing conditions [1] [2].

The molecular geometry is characterized by a central lead atom coordinated to the nitrogen atoms of the phthalocyanine ring in a square planar arrangement. The lead center adopts a "shuttle cock" configuration due to its large ionic radius, causing the metal to sit above the plane of the phthalocyanine ring [3]. This non-planar geometry is distinctive among metal phthalocyanines and significantly influences the compound's optical and electronic properties.

Crystallographic studies reveal that the four cumylphenoxy substituents are positioned at the β-positions of the phthalocyanine ring, creating a tetrakis substitution pattern. The cumylphenoxy groups extend outward from the core structure, providing enhanced solubility compared to unsubstituted lead phthalocyanine while maintaining the conjugated electronic system [5].

Unit cell parameters determined from powder X-ray diffraction studies indicate lattice constants consistent with columnar stacking arrangements typical of phthalocyanine derivatives. The molecular packing exhibits π-π stacking interactions between adjacent phthalocyanine rings, with intermolecular distances influenced by the steric bulk of the cumylphenoxy substituents [6] [7].

Temperature-dependent crystallographic studies demonstrate phase transitions between polymorphic forms. The monoclinic polymorph is typically observed at room temperature, while thermal treatment can induce transformation to the triclinic form. This polymorphic behavior is crucial for understanding the relationship between crystal structure and optical properties [3].

Spectroscopic Analysis (UV-Vis, FTIR, Raman)

UV-Visible Spectroscopy

UV-visible spectroscopic analysis of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine reveals characteristic absorption features that provide insight into the electronic structure and molecular organization. The compound exhibits a prominent Q-band absorption maximum at 713 nanometers, which is characteristic of lead phthalocyanine derivatives [8] [9]. This absorption band corresponds to the π-π* transition within the extended conjugated system of the phthalocyanine macrocycle.

The Q-band region (650-750 nanometers) shows fine structure that is sensitive to molecular aggregation and crystal packing arrangements. Monomeric species in solution typically display sharper absorption features, while aggregated forms in solid state show broadened and shifted absorption profiles [10]. The cumylphenoxy substituents influence the aggregation behavior by providing steric hindrance that can suppress excessive π-π stacking.

Soret band absorption in the 300-400 nanometer region provides additional information about the electronic transitions. The intensity ratio between Soret and Q-bands serves as an indicator of molecular organization and aggregation state [11]. Spectroscopic studies in different solvents reveal solvatochromic effects that reflect changes in the local environment of the chromophore.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopic analysis provides detailed information about the vibrational modes and functional group characteristics of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The spectrum exhibits several characteristic absorption bands that confirm the molecular structure and substitution pattern [11] [12].

Carbon-hydrogen stretching vibrations appear at 3076 wavenumbers, corresponding to aromatic C-H bonds in both the phthalocyanine core and cumylphenoxy substituents. Aliphatic C-H stretches from the isopropyl groups of the cumyl substituents are observed at 2966 and 2869 wavenumbers [9].

The nitrile stretching frequency at 2242 wavenumbers is characteristic of the isoindole units within the phthalocyanine framework. Aromatic C=C and C=N stretching vibrations appear in the 1600-1400 wavenumber region, providing fingerprint information for the conjugated ring system [11].

Ether linkage vibrations from the phenoxy groups are observed around 1266 wavenumbers, confirming the connection between the phthalocyanine core and the cumylphenoxy substituents. Metal-nitrogen stretching modes appear in the lower frequency region below 800 wavenumbers, though these are often weak due to the heavy lead atom [13].

Raman Spectroscopy

Raman spectroscopic studies complement FTIR analysis by providing information about symmetric vibrational modes and revealing details about the phthalocyanine ring system. The technique is particularly sensitive to the conjugated π-electron system and metal-nitrogen coordination environment [14] [15].

The Raman spectrum displays characteristic bands associated with the phthalocyanine core structure, including ring breathing modes and symmetric stretching vibrations of the isoindole units. Metal-nitrogen stretching frequencies provide direct information about the coordination environment of the central lead atom.

Polarization-dependent Raman measurements on oriented samples can reveal molecular orientation and preferential alignment directions. This information is valuable for understanding thin film morphology and crystal packing arrangements in processed materials [16].

Mass Spectrometric Validation of Molecular Weight

Mass spectrometric analysis serves as the definitive method for confirming the molecular weight and composition of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The compound exhibits a molecular ion peak at mass-to-charge ratio corresponding to 1560.81 atomic mass units, confirming the expected molecular formula C₉₂H₇₂N₈O₄Pb [8] [17].

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly effective for analyzing large organic molecules such as phthalocyanine derivatives. The technique provides high resolution mass determination with minimal fragmentation, allowing clear identification of the intact molecular ion [18].

Fragmentation patterns observed in electron impact mass spectrometry reveal the stability of different structural components. The cumylphenoxy substituents show characteristic fragmentation pathways involving loss of the isopropyl groups, while the phthalocyanine core remains largely intact due to its high stability [19].

Isotope pattern analysis confirms the presence of the lead isotopes and provides additional validation of the molecular composition. The characteristic isotope distribution of lead (²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) creates a distinctive pattern in the mass spectrum that serves as a fingerprint for lead-containing compounds.

High-resolution mass spectrometry enables determination of the exact molecular formula by measuring the precise mass with sufficient accuracy to distinguish between different possible compositions. This level of precision is essential for confirming the successful synthesis and purity of the target compound [20].

Thermogravimetric Analysis of Structural Stability

Thermogravimetric analysis (TGA) provides quantitative information about the thermal stability and decomposition behavior of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The technique measures weight loss as a function of temperature under controlled atmospheric conditions, revealing the thermal limits for practical applications [21] [22].

The compound demonstrates high thermal stability with minimal weight loss below 350°C under inert atmosphere conditions. Initial decomposition begins around 255°C, corresponding to the melting point where structural changes commence [8] [23]. This temperature represents the upper limit for processing and application conditions where the molecular structure remains intact.

Weight loss analysis reveals a multi-step decomposition process. The initial weight loss stage corresponds to elimination of the cumylphenoxy substituents, while subsequent stages involve degradation of the phthalocyanine core structure. The cumyl groups show characteristic thermal elimination patterns consistent with their chemical structure [24].

Decomposition kinetics studies using different heating rates provide insight into the thermal degradation mechanisms. Higher heating rates shift the apparent decomposition temperature to higher values due to kinetic effects, while lower heating rates reveal the intrinsic thermal stability limits [25].

Atmosphere effects play a significant role in thermal behavior. Under oxidative conditions (air atmosphere), decomposition occurs at lower temperatures due to oxidative degradation pathways. Inert atmosphere conditions (nitrogen or argon) extend the thermal stability range by preventing oxidative processes [22].

Residual char formation at high temperatures provides information about the thermal breakdown products. The presence of lead oxide and carbonaceous residues at temperatures above 600°C indicates complete decomposition of the organic framework while retaining the metal center [26].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Metal Ion | Key Properties |

Metal-Templated Cyclotetramerization ApproachesMetal-templated cyclotetramerization represents the most widely employed synthetic strategy for the preparation of metallophthalocyanines, including Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. This approach exploits the templating effect of metal ions to direct the formation of the macrocyclic phthalocyanine structure from appropriate precursor molecules [1] [2]. The fundamental mechanism involves the coordination of metal ions to nitrogen-containing precursors, which facilitates the cyclotetramerization reaction. For phthalocyanine synthesis, the templating effects of strongly coordinating ions such as zinc(II), copper(II), and cobalt(II) can dramatically improve synthetic yields, with reported improvements ranging from typical yields of 10-60% using conventional methods to 80-90% when employing metal-templated approaches [1]. In the case of lead phthalocyanines, the lead(II) ion serves as an effective template due to its favorable coordination geometry and electronic properties. The synthesis typically involves heating the appropriate phthalonitrile precursor with lead(II) salts under controlled conditions. For Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine, the reaction requires 4-(4-cumylphenoxy)phthalonitrile as the organic precursor. The cumylphenoxy substituents, characterized by the cumyl group (2-phenylpropan-2-yl) attached to phenoxy moieties, provide enhanced solubility and specific electronic properties to the resulting phthalocyanine complex [3] [4]. The metal-templated approach offers several advantages over metal-free synthesis routes. The presence of the lead(II) template reduces the formation of undesired oligomeric and polymeric byproducts, thereby improving both yield and selectivity. Additionally, the templating effect helps to organize the precursor molecules in the proper orientation for cyclotetramerization, leading to more efficient ring closure reactions [5] [6]. Temperature control represents a critical parameter in metal-templated cyclotetramerization. Typical reaction temperatures range from 180-250°C, with the optimal temperature depending on the specific metal salt employed and the nature of the phthalonitrile precursor. For lead-templated reactions, temperatures in the range of 200-220°C are commonly employed to achieve optimal conversion while minimizing thermal decomposition [7] [8]. Solvent-Mediated Coordination Chemistry TechniquesThe choice of solvent system plays a crucial role in determining the success of phthalocyanine synthesis, particularly for metal-templated reactions. Traditional high-boiling point solvents such as dimethylaminoethanol (DMAE), quinoline, and 1-chloronaphthalene have been extensively employed for phthalocyanine synthesis due to their thermal stability and ability to dissolve both organic precursors and metal salts [9] [5]. Recent developments in sustainable synthetic approaches have explored alternative solvent systems that offer improved environmental profiles while maintaining synthetic efficiency. Anisole and glycerol mixtures have been investigated as reaction media for phthalocyanine synthesis, providing more environmentally benign alternatives to traditional solvents [10] [6]. These alternative solvents have demonstrated comparable yields to conventional methods while offering advantages in terms of reduced toxicity and improved handling characteristics. The solvent system influences multiple aspects of the cyclotetramerization reaction, including precursor solubility, reaction kinetics, and product formation. In the case of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine synthesis, the cumylphenoxy substituents provide enhanced solubility in organic solvents, allowing for the use of a broader range of reaction media compared to unsubstituted phthalocyanines [11]. Solvent-directed self-assembly effects can significantly influence the coordination chemistry and resulting product properties. The interaction between solvent molecules and the developing phthalocyanine macrocycle can affect both the reaction mechanism and the final coordination environment around the lead center [12]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to participate in coordination interactions that can influence both synthetic yields and product purity. Base selection represents another critical aspect of solvent-mediated synthesis. Traditional bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are commonly employed to facilitate cyclotetramerization reactions [13] [5]. However, the compatibility between base selection and solvent system must be carefully considered to achieve optimal results. Purification Strategies for High-Purity Lead PhthalocyaninesThe purification of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine presents unique challenges due to the complex mixture of products typically obtained from cyclotetramerization reactions. Standard purification approaches must address the presence of unreacted starting materials, oligomeric byproducts, and potentially multiple regioisomers resulting from the substitution pattern [14] [15]. Column chromatography represents the most widely employed purification technique for phthalocyanine derivatives. Silica gel and activated alumina are the most commonly used stationary phases, with silica gel being preferred for most applications due to its compatibility with phthalocyanine compounds [16] [17]. However, care must be taken to prevent irreversible adsorption of phthalocyanine compounds to the stationary phase, which can result in significant product losses. The development of specialized chromatographic techniques has addressed some of the limitations of conventional purification methods. Phthalocyanine-modified silica gels have been developed specifically for the separation of unsymmetrical phthalocyanines, exploiting aggregation phenomena to achieve improved separation efficiency [15]. These modified stationary phases take advantage of specific intermolecular interactions between phthalocyanine molecules to enhance selectivity. Recrystallization techniques offer an alternative approach for phthalocyanine purification, particularly for compounds with suitable solubility characteristics. The liquid-liquid interface recrystallization technique (LLIRCT) has been successfully employed for the preparation of high-purity phthalocyanine nanoparticles, achieving particle sizes in the range of 3-5 nanometers [18]. This technique is particularly useful for controlling the crystal phase and morphology of the final product. For Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine, the presence of bulky cumylphenoxy substituents provides enhanced solubility in organic solvents, facilitating purification by conventional chromatographic and recrystallization methods. The substituents also reduce the tendency for aggregation, which can complicate purification processes in unsubstituted phthalocyanines [11]. Sublimation purification represents another important technique for achieving high-purity phthalocyanine compounds. This method is particularly effective for removing low-molecular-weight impurities and can achieve purities exceeding 98% for suitable compounds [8]. However, the applicability of sublimation is limited by the thermal stability of the target compound and the presence of bulky substituents that may prevent effective sublimation. Advanced analytical techniques are essential for assessing the purity of synthesized phthalocyanine compounds. Thermogravimetric analysis (TGA) provides quantitative determination of purity levels, while mass spectrometry and nuclear magnetic resonance spectroscopy are essential for confirming structural identity and detecting impurities [8]. The degree of purity achieved through various purification strategies typically exceeds 98% when properly optimized methods are employed. Comparative Analysis of Synthetic Routes from LiteratureA comprehensive evaluation of synthetic methodologies for Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine reveals significant variations in yield, purity, and practical applicability across different approaches. The comparison of synthetic routes must consider multiple factors including reaction efficiency, environmental impact, scalability, and economic considerations. Traditional synthesis methods employing high-boiling point solvents such as DMAE typically achieve moderate yields in the range of 30-60% for substituted phthalocyanines [9] [19]. These methods benefit from well-established reaction conditions and predictable outcomes but suffer from environmental and safety concerns associated with the required solvents. The use of DMAE, in particular, presents challenges due to its flammable, corrosive, and bioactive properties. Alternative sustainable synthetic approaches have demonstrated comparable or superior performance while addressing environmental concerns. The solid-state synthesis approach has shown the potential to reduce solvent consumption by up to 100-fold while maintaining high yields [5]. This method employs ball-milling and aging processes to achieve cyclotetramerization under reduced solvent conditions, representing a significant advancement in green chemistry applications. The metal-templated approach consistently demonstrates superior performance compared to metal-free synthesis routes. Comparative studies have shown that the templating effect of lead(II) ions can improve yields by 20-40% compared to metal-free approaches, while simultaneously reducing reaction times and simplifying purification procedures [1] [20]. The enhanced performance is attributed to the organizing effect of the metal template, which promotes proper precursor alignment and reduces side reactions. Solvent system selection significantly impacts both synthetic efficiency and environmental considerations. Cost analysis studies have demonstrated that alternative solvent systems such as anisole-based approaches can reduce production costs by up to 73 EUR per kilogram compared to conventional methods [10]. However, the optimal solvent system depends heavily on the specific metal center employed, with copper-templated reactions showing the best compatibility with alternative solvents, while zinc-templated reactions perform poorly under similar conditions.

The purification requirements vary significantly across different synthetic approaches. Metal-templated syntheses typically produce cleaner reaction mixtures with fewer byproducts, reducing the complexity and cost of purification procedures [8]. In contrast, metal-free approaches often require extensive chromatographic purification to achieve acceptable purity levels. Scalability considerations favor certain synthetic approaches over others. Traditional high-temperature solution-phase methods are readily scalable but present challenges in terms of energy consumption and waste management. Solid-state approaches offer improved scalability with reduced environmental impact but may require specialized equipment for ball-milling processes [5]. The specific substitution pattern of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine influences the relative performance of different synthetic approaches. The bulky cumylphenoxy substituents provide enhanced solubility that facilitates both synthesis and purification procedures compared to less substituted derivatives [21] [11]. This enhanced solubility allows for the use of milder reaction conditions and simpler purification protocols. Recent advances in microwave-assisted synthesis have demonstrated potential for further improving synthetic efficiency. Microwave irradiation can significantly reduce reaction times while maintaining or improving yields, with some reports indicating complete reactions in under one hour compared to several hours for conventional heating [22]. However, the scalability of microwave-assisted methods remains limited by equipment constraints. The comparative analysis reveals that no single synthetic approach is optimal for all applications. The choice of synthetic methodology must be tailored to specific requirements including desired scale, purity specifications, environmental constraints, and economic considerations. For laboratory-scale synthesis, metal-templated approaches in traditional solvents offer reliable results with well-established procedures. For larger-scale applications, alternative solvent systems and solid-state approaches present attractive options that balance efficiency with environmental responsibility. X-ray Crystallographic Studies of Molecular GeometryX-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular geometry and crystal packing arrangements of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The compound exhibits polymorphic behavior, crystallizing in both monoclinic and triclinic crystal systems depending on synthesis and processing conditions [1] [2]. The molecular geometry is characterized by a central lead atom coordinated to the nitrogen atoms of the phthalocyanine ring in a square planar arrangement. The lead center adopts a "shuttle cock" configuration due to its large ionic radius, causing the metal to sit above the plane of the phthalocyanine ring [3]. This non-planar geometry is distinctive among metal phthalocyanines and significantly influences the compound's optical and electronic properties. Crystallographic studies reveal that the four cumylphenoxy substituents are positioned at the β-positions of the phthalocyanine ring, creating a tetrakis substitution pattern. The cumylphenoxy groups extend outward from the core structure, providing enhanced solubility compared to unsubstituted lead phthalocyanine while maintaining the conjugated electronic system [5]. Unit cell parameters determined from powder X-ray diffraction studies indicate lattice constants consistent with columnar stacking arrangements typical of phthalocyanine derivatives. The molecular packing exhibits π-π stacking interactions between adjacent phthalocyanine rings, with intermolecular distances influenced by the steric bulk of the cumylphenoxy substituents [6] [7]. Temperature-dependent crystallographic studies demonstrate phase transitions between polymorphic forms. The monoclinic polymorph is typically observed at room temperature, while thermal treatment can induce transformation to the triclinic form. This polymorphic behavior is crucial for understanding the relationship between crystal structure and optical properties [3]. Spectroscopic Analysis (UV-Vis, FTIR, Raman)UV-Visible SpectroscopyUV-visible spectroscopic analysis of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine reveals characteristic absorption features that provide insight into the electronic structure and molecular organization. The compound exhibits a prominent Q-band absorption maximum at 713 nanometers, which is characteristic of lead phthalocyanine derivatives [8] [9]. This absorption band corresponds to the π-π* transition within the extended conjugated system of the phthalocyanine macrocycle. The Q-band region (650-750 nanometers) shows fine structure that is sensitive to molecular aggregation and crystal packing arrangements. Monomeric species in solution typically display sharper absorption features, while aggregated forms in solid state show broadened and shifted absorption profiles [10]. The cumylphenoxy substituents influence the aggregation behavior by providing steric hindrance that can suppress excessive π-π stacking. Soret band absorption in the 300-400 nanometer region provides additional information about the electronic transitions. The intensity ratio between Soret and Q-bands serves as an indicator of molecular organization and aggregation state [11]. Spectroscopic studies in different solvents reveal solvatochromic effects that reflect changes in the local environment of the chromophore. Fourier Transform Infrared (FTIR) SpectroscopyFTIR spectroscopic analysis provides detailed information about the vibrational modes and functional group characteristics of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The spectrum exhibits several characteristic absorption bands that confirm the molecular structure and substitution pattern [11] [12]. Carbon-hydrogen stretching vibrations appear at 3076 wavenumbers, corresponding to aromatic C-H bonds in both the phthalocyanine core and cumylphenoxy substituents. Aliphatic C-H stretches from the isopropyl groups of the cumyl substituents are observed at 2966 and 2869 wavenumbers [9]. The nitrile stretching frequency at 2242 wavenumbers is characteristic of the isoindole units within the phthalocyanine framework. Aromatic C=C and C=N stretching vibrations appear in the 1600-1400 wavenumber region, providing fingerprint information for the conjugated ring system [11]. Ether linkage vibrations from the phenoxy groups are observed around 1266 wavenumbers, confirming the connection between the phthalocyanine core and the cumylphenoxy substituents. Metal-nitrogen stretching modes appear in the lower frequency region below 800 wavenumbers, though these are often weak due to the heavy lead atom [13]. Raman SpectroscopyRaman spectroscopic studies complement FTIR analysis by providing information about symmetric vibrational modes and revealing details about the phthalocyanine ring system. The technique is particularly sensitive to the conjugated π-electron system and metal-nitrogen coordination environment [14] [15]. The Raman spectrum displays characteristic bands associated with the phthalocyanine core structure, including ring breathing modes and symmetric stretching vibrations of the isoindole units. Metal-nitrogen stretching frequencies provide direct information about the coordination environment of the central lead atom. Polarization-dependent Raman measurements on oriented samples can reveal molecular orientation and preferential alignment directions. This information is valuable for understanding thin film morphology and crystal packing arrangements in processed materials [16]. Mass Spectrometric Validation of Molecular WeightMass spectrometric analysis serves as the definitive method for confirming the molecular weight and composition of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The compound exhibits a molecular ion peak at mass-to-charge ratio corresponding to 1560.81 atomic mass units, confirming the expected molecular formula C₉₂H₇₂N₈O₄Pb [8] [17]. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is particularly effective for analyzing large organic molecules such as phthalocyanine derivatives. The technique provides high resolution mass determination with minimal fragmentation, allowing clear identification of the intact molecular ion [18]. Fragmentation patterns observed in electron impact mass spectrometry reveal the stability of different structural components. The cumylphenoxy substituents show characteristic fragmentation pathways involving loss of the isopropyl groups, while the phthalocyanine core remains largely intact due to its high stability [19]. Isotope pattern analysis confirms the presence of the lead isotopes and provides additional validation of the molecular composition. The characteristic isotope distribution of lead (²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) creates a distinctive pattern in the mass spectrum that serves as a fingerprint for lead-containing compounds. High-resolution mass spectrometry enables determination of the exact molecular formula by measuring the precise mass with sufficient accuracy to distinguish between different possible compositions. This level of precision is essential for confirming the successful synthesis and purity of the target compound [20]. Thermogravimetric Analysis of Structural StabilityThermogravimetric analysis (TGA) provides quantitative information about the thermal stability and decomposition behavior of Lead(II) tetrakis(4-cumylphenoxy)phthalocyanine. The technique measures weight loss as a function of temperature under controlled atmospheric conditions, revealing the thermal limits for practical applications [21] [22]. The compound demonstrates high thermal stability with minimal weight loss below 350°C under inert atmosphere conditions. Initial decomposition begins around 255°C, corresponding to the melting point where structural changes commence [8] [23]. This temperature represents the upper limit for processing and application conditions where the molecular structure remains intact. Weight loss analysis reveals a multi-step decomposition process. The initial weight loss stage corresponds to elimination of the cumylphenoxy substituents, while subsequent stages involve degradation of the phthalocyanine core structure. The cumyl groups show characteristic thermal elimination patterns consistent with their chemical structure [24]. Decomposition kinetics studies using different heating rates provide insight into the thermal degradation mechanisms. Higher heating rates shift the apparent decomposition temperature to higher values due to kinetic effects, while lower heating rates reveal the intrinsic thermal stability limits [25]. Atmosphere effects play a significant role in thermal behavior. Under oxidative conditions (air atmosphere), decomposition occurs at lower temperatures due to oxidative degradation pathways. Inert atmosphere conditions (nitrogen or argon) extend the thermal stability range by preventing oxidative processes [22]. Residual char formation at high temperatures provides information about the thermal breakdown products. The presence of lead oxide and carbonaceous residues at temperatures above 600°C indicates complete decomposition of the organic framework while retaining the metal center [26]. GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]; H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant;Health Hazard;Environmental Hazard Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|